molecular formula C7H6Cl2N2O B2793616 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine CAS No. 1269461-25-7

2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine

Cat. No.: B2793616
CAS No.: 1269461-25-7
M. Wt: 205.04
InChI Key: BDNFHGOSDKHGLO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is a heterocyclic organic compound characterized by its unique structure, which includes a pyrano[3,4-d]pyrimidine core with chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,4-dichloropyrimidine derivatives with suitable dihydro-pyrano derivatives in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows it to be a useful tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 2,4-Dichloropyrimidine

  • 2,4-Dichloro-5H-pyrano[3,4-d]pyrimidine

  • 2,4-Dichloro-6,8-dihydro-5H-pyrimido[3,4-d]pyrimidine

Uniqueness: 2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is unique due to its specific structural features, which include the pyrano[3,4-d]pyrimidine core and the presence of chlorine atoms at the 2 and 4 positions

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Properties

IUPAC Name

2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFHGOSDKHGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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